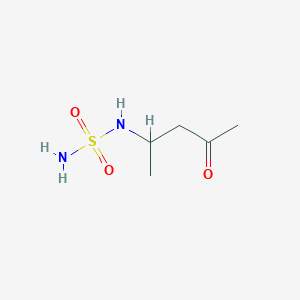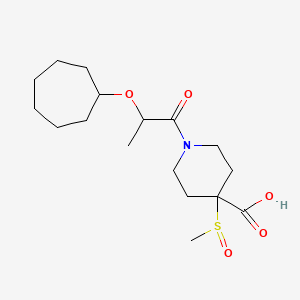![molecular formula C14H22N6 B7439573 1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole](/img/structure/B7439573.png)
1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole, commonly known as MPTP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in research. MPTP belongs to the class of triazole compounds and has been synthesized using various methods.
Mécanisme D'action
MPTP is converted to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) in astrocytes. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and neuronal death. The selective vulnerability of dopaminergic neurons to MPTP-induced toxicity is due to the high levels of MAO-B and dopamine transporter in these neurons.
Biochemical and Physiological Effects
MPTP-induced Parkinsonism is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the striatum and the appearance of Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia. MPTP-induced Parkinsonism also leads to changes in neurotransmitter systems, including the serotonin, noradrenaline, and glutamate systems.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP-induced Parkinsonism is a widely used model to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions. MPTP-induced Parkinsonism has several advantages, including its reproducibility, selectivity for dopaminergic neurons, and similarity to the human disease. However, MPTP-induced Parkinsonism also has limitations, including its acute and irreversible nature, the lack of Lewy body formation, and the absence of other pathological features of Parkinson's disease, such as neuroinflammation and alpha-synuclein aggregation.
Orientations Futures
There are several future directions for research on MPTP, including the development of new MPTP analogs with improved selectivity and potency, the investigation of the role of astrocytes in MPTP-induced toxicity, the identification of biomarkers for early detection and diagnosis of Parkinson's disease, and the testing of potential disease-modifying therapies using MPTP-induced Parkinsonism as a preclinical model.
Conclusion
In conclusion, MPTP is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in research. MPTP has been extensively used as a model to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions. MPTP-induced Parkinsonism is characterized by the selective loss of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the striatum and the appearance of Parkinson's disease-like symptoms. MPTP-induced Parkinsonism has several advantages and limitations for lab experiments, and there are several future directions for research on MPTP.
Méthodes De Synthèse
MPTP can be synthesized using various methods, including the reaction between 1-(2-bromoethyl)pyrrolidine and 3-(2-methylimidazol-1-yl)propyltriazole or the reaction between 3-(2-methylimidazol-1-yl)propyl-1H-1,2,4-triazole-5(4H)-thione and 1-(2-chloroethyl)pyrrolidine. The synthesis of MPTP requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
MPTP has been extensively used in scientific research, particularly in the field of neuroscience. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and non-human primates. MPTP-induced Parkinsonism has been used as a model to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions. MPTP has also been used to study the role of dopamine in reward and addiction.
Propriétés
IUPAC Name |
1-[3-(2-methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6/c1-13-15-5-10-19(13)8-4-9-20-12-14(16-17-20)11-18-6-2-3-7-18/h5,10,12H,2-4,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTWBADVBOLVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCN2C=C(N=N2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyclobutyl-2-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7439492.png)
![1-(2-Cyclobutylpyrazolo[1,5-a]pyrazin-4-yl)-3-methylpiperidin-4-ol](/img/structure/B7439501.png)
![5-methyl-N-[2-[methyl(propyl)amino]phenyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7439506.png)
![N-[(3-methylsulfonylpyridin-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439508.png)

![N-[2-(4-methoxypiperidin-1-yl)-2-methylpropyl]-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B7439519.png)
![3-[2-(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-2-oxoethyl]-5-methyl-1,3,4-oxadiazol-2-one](/img/structure/B7439526.png)
![N-[[4-(trifluoromethyl)phenyl]methoxy]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxamide](/img/structure/B7439529.png)
![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7439530.png)

![1-cyclopentyl-N-methyl-5-oxo-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B7439552.png)
![2-[3-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)furan-2-yl]acetic acid](/img/structure/B7439563.png)

![2-[[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7439567.png)